molecular formula C13H19N B3262100 1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine CAS No. 351490-85-2

1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine

Cat. No. B3262100
CAS RN: 351490-85-2
M. Wt: 189.3 g/mol
InChI Key: PYDOOGXGXVMZSG-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine, also known as Tianeptine, is a tricyclic antidepressant (TCA) drug that has been used for the treatment of depression and anxiety disorders. Tianeptine is a unique TCA drug that possesses a different mechanism of action compared to other TCAs.

Mechanism of Action

1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine's mechanism of action is unique compared to other TCAs. It acts as a selective serotonin reuptake enhancer (SSRE), which means that it enhances the reuptake of serotonin in the brain. This leads to an increase in the concentration of serotonin in the synaptic cleft, which in turn leads to an improvement in mood and a reduction in anxiety.
Biochemical and Physiological Effects:
1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine has been found to have various biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. 1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine has also been found to increase the levels of glutamate, which is an important neurotransmitter that is involved in learning and memory.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine in lab experiments is its unique mechanism of action, which makes it a useful tool for studying the neurobiology of depression and anxiety disorders. However, one limitation of using 1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine is its potential for abuse, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine. One direction is to investigate its potential for the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its effects on neuroplasticity and its potential for enhancing cognitive function. Finally, there is a need for further research on the long-term effects of 1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine use, particularly with regard to its potential for abuse and dependence.
Conclusion:
In conclusion, 1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine is a unique TCA drug that has been extensively studied for its antidepressant and anxiolytic effects. Its mechanism of action is different from other TCAs, and it has various biochemical and physiological effects. 1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine has advantages and limitations for lab experiments, and there are several future directions for its study.

Scientific Research Applications

1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine has been extensively studied for its antidepressant and anxiolytic effects. It has been found to be effective in the treatment of major depressive disorder, anxiety disorders, and post-traumatic stress disorder. 1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine has also been studied for its neuroprotective effects and its ability to enhance cognitive function.

properties

IUPAC Name

1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-13(2,14)9-10-7-11-5-3-4-6-12(11)8-10/h3-6,10H,7-9,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDOOGXGXVMZSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CC2=CC=CC=C2C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine
Reactant of Route 2
1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine
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1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine
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1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine
Reactant of Route 6
1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine

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